3-(1H-pyrrol-2-yl)quinoline

Photophysics Fluorescent Probes BODIPY Chemistry

3-(1H-pyrrol-2-yl)quinoline (CAS 129887-23-6) is a heterocyclic building block consisting of a quinoline ring directly attached to a pyrrole moiety at the 3-position via the pyrrole's 2-carbon. It belongs to the broader class of pyrrolylquinolines, which are prized in medicinal chemistry and chemical biology as synthetic intermediates for kinase inhibitors, antimalarial agents, and fluorescent probes.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
Cat. No. B14117055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-2-yl)quinoline
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC=CN3
InChIInChI=1S/C13H10N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-9,14H
InChIKeyFALUURNVEHLDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-pyrrol-2-yl)quinoline for Biomedical Research and Chemical Biology Procurement


3-(1H-pyrrol-2-yl)quinoline (CAS 129887-23-6) is a heterocyclic building block consisting of a quinoline ring directly attached to a pyrrole moiety at the 3-position via the pyrrole's 2-carbon . It belongs to the broader class of pyrrolylquinolines, which are prized in medicinal chemistry and chemical biology as synthetic intermediates for kinase inhibitors, antimalarial agents, and fluorescent probes [1]. Unlike many fused pyrroloquinolines, this biaryl system retains two distinct heterocyclic NH groups, offering divergent derivatization sites for library synthesis.

Why Generic Pyrroloquinoline Substitution Fails for 3-(1H-pyrrol-2-yl)quinoline


The position of the pyrrole attachment on the quinoline core critically governs both the compound's photophysical properties and its biological activity. A simple substitution of 3-(1H-pyrrol-2-yl)quinoline with its 2- or 4-isomers results in dramatically altered HOMO-LUMO gaps and, consequently, different fluorescence and binding characteristics [1]. Furthermore, the angular versus linear topology of the resulting fused derivatives after cyclization dictates the stability and mass spectrometric behavior of the final products, making the procurement of the specific isomer mandatory to ensure the validity of Structure-Activity Relationship (SAR) studies [2].

Quantitative Differential Evidence for 3-(1H-pyrrol-2-yl)quinoline Against Closest Analogs


Red-Shifted Absorption and Enhanced Stokes Shift vs. Indolopyridine Analogues in BODIPY-Type Complexes

When utilized as a ligand for boron chelation, 3-(1H-pyrrol-2-yl)quinoline forms complexes that exhibit longer wavelength absorption maxima compared to a previously reported indolopyridine-BPh2 analogue, as predicted by DFT calculations [1]. This structural feature is crucial for applications requiring deep-red emission. In the resulting BPh2 complex, a very broad, long-wavelength emission (λemmax = 715 nm, MeCN) and a remarkably large pseudo-Stokes' shift of 7753 cm⁻¹ were observed, outperforming many standard BODIPY dyes [1].

Photophysics Fluorescent Probes BODIPY Chemistry

Comparative Ionization Stability: Angular vs. Linear Pyrroloquinoline Isomers

Mass spectrometric studies of isomeric pyrroloquinolines have demonstrated that angularly constructed isomers, a category that includes the core structure of 3-(1H-pyrrol-2-yl)quinoline, are less stable under electron ionization (EI) conditions compared to their linear counterparts [1]. This difference is quantified by the ratio of the molecular ion peak intensity to the total ionic current (W_M), which is significantly lower for angular isomers with bulky peri-substituents. This instability directly translates to a unique and predictable fragmentation pattern that can be used for structural confirmation and purity analysis [1].

Mass Spectrometry Structural Stability Isomer Differentiation

Synthetic Accessibility via 1,3-Dipolar Cycloaddition/Oxidation Sequence

The synthesis of 3-pyrrolylquinoline derivatives, including 3-(1H-pyrrol-2-yl)quinoline, can be achieved through an efficient 1,3-dipolar cycloaddition of azomethine ylides to quinolyl α,β-unsaturated esters, followed by oxidation with activated MnO₂ [1]. This two-step sequence is operationally simpler and higher-yielding compared to traditional multi-step cross-coupling methods required for 2- or 4-substituted isomers, offering a distinct advantage in scale-up and cost for procurement purposes. The reaction tolerates various substituents, enabling the creation of focused libraries [1].

Synthetic Chemistry 3-Pyrrolylquinolines Reaction Methodology

Differential Antitubercular Activity of Pyrrolo[1,2-a]quinoline vs. Pyrrolo[3,2-c]quinoline Scaffolds

While direct data for 3-(1H-pyrrol-2-yl)quinoline is absent, a comparative analysis of related pyrroloquinoline scaffolds reveals that the angular pyrrolo[1,2-a]quinoline series exhibits potent antimycobacterial activity, with a specific derivative showing a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against drug-sensitive H37Rv and 16 µg/mL against multidrug-resistant M. tuberculosis strains [1]. This level of activity is comparable to some first-line antitubercular agents. The isomeric pyrrolo[3,2-c]quinoline series, meanwhile, is primarily explored for kynurenine-3-hydroxylase inhibition [2], demonstrating that the mode of ring fusion or attachment dictates the biological target profile.

Antitubercular Activity Mycobacterium tuberculosis Isomeric Comparison

Validated and Prospective Application Scenarios for 3-(1H-pyrrol-2-yl)quinoline


Synthesis of Deep-Red Fluorescent Boron Chelates for Bioimaging

The 3-(1H-pyrrol-2-yl)quinoline scaffold can be rapidly converted into BODIPY-type analogues (BF₂ or BPh₂ chelates). The resulting BPh₂ complex emits at 715 nm in acetonitrile with a pseudo-Stokes' shift of 7753 cm⁻¹ [1]. This deep-red emission is ideal for in vivo imaging where tissue penetration and minimization of autofluorescence are required. The large Stokes' shift reduces excitation backscattering, a key performance parameter for fluorescence microscopy [1].

Construction of Focused Antitubercular Libraries via Cycloaddition Chemistry

The efficient 1,3-dipolar cycloaddition route to 3-pyrrolylquinolines [2] enables the rapid generation of diverse compound libraries. Given the potent antitubercular activity observed for closely related pyrrolo[1,2-a]quinoline isomers (MIC of 8 µg/mL against MDR-TB) [3], the 3-(1H-pyrrol-2-yl)quinoline serves as a critical precursor for synthesizing and screening new angular and linear fused derivatives aimed at novel anti-TB targets.

Isomer-Specific Mass Spectrometry (MS) Standards for Analytical Chemistry

The unique instability and fragmentation pattern of angular pyrroloquinolines under electron ionization conditions, characterized by a low molecular ion intensity ratio (W_M), provides a distinctive fingerprint [4]. Procuring the pure 3-(1H-pyrrol-2-yl)quinoline isomer is essential for creating reliable MS standards to differentiate it from its 2- and 4-substituted isomers during reaction monitoring, purity assessment, and metabolomic profiling [4].

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